molecular formula C11H14Cl3N3 B2477290 (6-Pyridin-4-ylpyridin-3-yl)methanamine;trihydrochloride CAS No. 2580203-81-0

(6-Pyridin-4-ylpyridin-3-yl)methanamine;trihydrochloride

Cat. No.: B2477290
CAS No.: 2580203-81-0
M. Wt: 294.6
InChI Key: VSFBUEYZSOYBFN-UHFFFAOYSA-N
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Description

(6-Pyridin-4-ylpyridin-3-yl)methanamine;trihydrochloride is a chemical compound with significant potential in various scientific research fields. This compound is characterized by its unique structure, which includes two pyridine rings connected by a methanamine group, and it is commonly used in its trihydrochloride salt form.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6-Pyridin-4-ylpyridin-3-yl)methanamine;trihydrochloride typically involves the reaction of 4-bromopyridine with 3-pyridylmethanamine under specific conditions. The reaction is usually carried out in the presence of a palladium catalyst and a base, such as potassium carbonate, in a solvent like dimethylformamide. The resulting product is then treated with hydrochloric acid to obtain the trihydrochloride salt.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is often purified through recrystallization or other suitable methods to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

(6-Pyridin-4-ylpyridin-3-yl)methanamine;trihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: It can be reduced to form amines or other reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Reagents like sodium hydride or potassium tert-butoxide are often employed in substitution reactions.

Major Products Formed

    Oxidation: N-oxides of the pyridine rings.

    Reduction: Various amine derivatives.

    Substitution: Substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

(6-Pyridin-4-ylpyridin-3-yl)methanamine;trihydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of (6-Pyridin-4-ylpyridin-3-yl)methanamine;trihydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes by binding to their active sites, thereby affecting biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    (6-Methylpyridin-3-yl)methanamine: Similar structure but with a methyl group instead of a pyridine ring.

    (3-(1H-pyrazol-3-yl)pyridin-4-yl)methanamine: Contains a pyrazole ring instead of a second pyridine ring.

Uniqueness

(6-Pyridin-4-ylpyridin-3-yl)methanamine;trihydrochloride is unique due to its dual pyridine ring structure, which imparts distinct chemical and biological properties. This structure allows for versatile interactions in various chemical reactions and biological systems, making it a valuable compound in research and industrial applications.

Properties

IUPAC Name

(6-pyridin-4-ylpyridin-3-yl)methanamine;trihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3.3ClH/c12-7-9-1-2-11(14-8-9)10-3-5-13-6-4-10;;;/h1-6,8H,7,12H2;3*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSFBUEYZSOYBFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1CN)C2=CC=NC=C2.Cl.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14Cl3N3
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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